molecular formula C11H17NO2 B051489 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol CAS No. 66766-07-2

1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol

Cat. No. B051489
CAS RN: 66766-07-2
M. Wt: 195.26 g/mol
InChI Key: OLZWOGIOHDAKHD-UHFFFAOYSA-N
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Description

“1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol” is also known as Metaxalone Related Compound B . It has the molecular formula C11H17NO2 and a molecular weight of 195.26 . This compound is a degradation product of Metaxalone, a muscle relaxant used to relax muscles and relieve pain .


Molecular Structure Analysis

The molecular structure of “1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol” consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact stereochemistry of this compound is not specified .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol” are not fully detailed in the available resources. It has a molecular weight of 195.26 .

Scientific Research Applications

Pharmaceutical Applications

1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol is used as a certified reference material and pharmaceutical secondary standard . It is used in quality control laboratories and pharmaceutical manufacturers as a convenient and cost-effective alternative to the preparation of in-house working standards .

Biocatalytic Applications

The compound could potentially be used in biocatalytic applications. For instance, the yeast species Yarrowia lipolytica is known for its diverse array of enzymes with wide-ranging applications in multiple industries . Although 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol is not specifically mentioned, it could potentially be used in similar biocatalytic processes given its chemical structure.

Biofuel Production

As part of the biocatalytic applications, this compound could potentially be used in biofuel production . Enzymes from Yarrowia lipolytica are used in biofuel production, and given the similar chemical structure, 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol could potentially be used in a similar manner.

Food Processing

Again, as part of the biocatalytic applications, this compound could potentially be used in food processing . Enzymes from Yarrowia lipolytica are used in food processing, and given the similar chemical structure, 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol could potentially be used in a similar manner.

Antioxidant Activity

In a study, the DPPH and ABTS scavenging activity of various synthesized compounds was analyzed . Although 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol is not specifically mentioned, it could potentially exhibit similar antioxidant activity given its chemical structure.

Biotechnology

The compound could potentially be used in biotechnology applications . The yeast species Yarrowia lipolytica is known for its diverse array of enzymes with wide-ranging applications in biotechnology, and given the similar chemical structure, 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol could potentially be used in a similar manner.

properties

IUPAC Name

1-amino-3-(3,5-dimethylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8-3-9(2)5-11(4-8)14-7-10(13)6-12/h3-5,10,13H,6-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZWOGIOHDAKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CN)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001268017
Record name 1-Amino-3-(3,5-dimethylphenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol

CAS RN

66766-07-2
Record name 1-Amino-3-(3,5-dimethylphenoxy)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66766-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066766072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-3-(3,5-dimethylphenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-AMINO-3-(3,5-DIMETHYLPHENOXY)PROPAN-2-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLF63EF2IX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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